N-(4-Bromophenyl)-3-pyridinamine
Description
Significance of Pyridinamine Scaffolds in Organic Synthesis
Pyridinamine scaffolds are crucial building blocks in organic chemistry, largely due to the prevalence of the pyridine (B92270) ring in a vast number of biologically active compounds. nih.govnih.govresearchgate.net The pyridine nucleus, a six-membered heteroaromatic ring containing one nitrogen atom, is a key component in over 7000 existing drug molecules. nih.gov Its derivatives are integral to pharmaceuticals and agrochemicals. nih.govnih.gov The aminopyridine structure, in particular, exists in three isomeric forms (2-aminopyridine, 3-aminopyridine (B143674), and 4-aminopyridine) and offers diverse pharmacological activities, which has spurred extensive research into its potential. researchgate.net The basicity of the pyridine ring and its capacity to form stable salts contribute to the improved water solubility of many pharmaceutically important molecules. nih.gov The versatility of aminopyridines in synthesis allows for the creation of a wide array of derivatives with potential applications in various fields. researchgate.netrsc.org
Structural Framework of N-(4-Bromophenyl)-3-pyridinamine and its Chemical Relevance
Below is a table summarizing some of the key chemical properties of a closely related compound, 3-(4-bromophenyl)pyridine.
| Property | Value |
| Molecular Formula | C11H8BrN |
| Molecular Weight | 234.09 g/mol |
| XLogP3-AA | 3.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 232.98401 Da |
| Topological Polar Surface Area | 12.9 Ų |
| Heavy Atom Count | 13 |
| Complexity | 152 |
| Data sourced from PubChem CID 1515241 for 3-(4-bromophenyl)pyridine. nih.gov |
Current Research Landscape for Arylpyridinamine Derivatives
The research landscape for arylpyridinamine derivatives is vibrant and expanding, driven by their potential as lead compounds in drug discovery. rsc.org Scientists are actively exploring new synthetic methodologies to create diverse libraries of these compounds with enhanced efficiency and selectivity. rsc.org A significant area of focus is the investigation of their biological activities, which span a wide spectrum including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer effects. rsc.org Structure-activity relationship (SAR) studies are pivotal in this research, aiming to understand how the structural features of these molecules influence their biological functions, thereby enabling the rational design of more potent and selective derivatives. rsc.org For instance, the synthesis of various N-aryl amino acids has been explored, and these compounds have shown promise as antibacterial agents. mdpi.com
Academic Objectives and Scope of Research Inquiry
The primary academic objectives in the study of this compound and its analogs are multifaceted. A key goal is the development of novel and efficient synthetic routes to access these molecules. researchgate.net This includes the exploration of various catalytic systems and reaction conditions to improve yields and purity. For example, methods for the synthesis of 3-aminopyridine, a precursor, include the Hofmann degradation of nicotinamide. orgsyn.orggoogle.com
Another major objective is the thorough characterization of their chemical and physical properties. This involves the use of analytical techniques such as NMR spectroscopy and X-ray crystallography to elucidate their precise three-dimensional structures. researchgate.netresearchgate.netresearchgate.net Understanding the structural features is crucial for correlating them with observed chemical reactivity and biological activity.
Furthermore, a significant portion of research is dedicated to exploring the potential applications of these compounds, particularly in medicinal chemistry. This involves screening for various biological activities and identifying potential therapeutic targets. The ultimate aim is to harness the therapeutic potential of arylpyridinamines for the development of new drugs. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYIUTCUZFKMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic and Structural Elucidation of N 4 Bromophenyl 3 Pyridinamine
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical technique for determining the precise molecular weight and elemental composition of a compound. For N-(4-Bromophenyl)-3-pyridinamine, an HRMS analysis would be expected to yield an exact mass measurement that confirms its molecular formula, C₁₁H₉BrN₂. This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy, typically to four or five decimal places. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two distinct molecular ion peaks separated by approximately 2 Da, providing further confirmation of the compound's identity.
Fragmentation Pattern Analysis
Mass spectrometry also provides structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation, it would be expected to break apart in a predictable manner, yielding smaller, charged fragments. The analysis of these fragments can help to piece together the molecule's structure. Likely fragmentation pathways would involve the cleavage of the C-N bond linking the two aromatic rings, as well as the loss of the bromine atom. The resulting fragment ions would be indicative of the bromophenyl and pyridinyl moieties within the parent molecule. A detailed analysis would involve proposing and verifying these fragmentation pathways based on the observed m/z values of the fragment ions.
Single Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique would provide a wealth of information about the molecular geometry, conformation, and intermolecular interactions of this compound.
Analysis of Intermolecular Interactions
In the solid state, molecules of this compound would be expected to pack in a specific arrangement, held together by various intermolecular forces. X-ray diffraction analysis would allow for the identification and characterization of these interactions, which could include hydrogen bonding (if any), halogen bonding involving the bromine atom, and π-π stacking interactions between the aromatic rings. Understanding these interactions is crucial for explaining the compound's bulk properties, such as its melting point and solubility.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound would be expected to show characteristic absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings and the non-bonding electrons of the nitrogen atoms. The position of the absorption maxima (λmax) and the intensity of the absorption (molar absorptivity, ε) would be influenced by the extended conjugation between the two aromatic rings. The specific λmax values would provide insight into the electronic structure of the molecule.
Theoretical and Computational Chemistry Studies of N 4 Bromophenyl 3 Pyridinamine
Density Functional Theory (DFT) Investigations
DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. A comprehensive DFT investigation of N-(4-Bromophenyl)-3-pyridinamine would provide fundamental information about its intrinsic properties.
Geometry Optimization and Conformational Analysis
A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For a flexible molecule like this compound, which has a rotational bond between the phenyl and pyridinamine moieties, a conformational analysis would be crucial. This would involve calculating the energy of the molecule as a function of the dihedral angle between the two rings to identify the global minimum energy conformer and any other low-energy, stable conformers. The results would typically be presented in a table of optimized bond lengths, bond angles, and dihedral angles for the most stable conformer.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Example Data)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-N (amine) | Data not available |
| Bond Length | C-Br | Data not available |
| Bond Angle | C-N-C (amine bridge) | Data not available |
| Dihedral Angle | Phenyl-N-C-Pyridine | Data not available |
Note: This table is for illustrative purposes only, as no published data exists.
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential)
Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. The energy gap between them (the HOMO-LUMO gap) is an indicator of chemical stability; a smaller gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one might expect to see negative potential around the nitrogen atom of the pyridine (B92270) ring and the bromine atom, indicating sites susceptible to electrophilic attack.
Table 2: Hypothetical Electronic Properties of this compound (Example Data)
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only, as no published data exists.
Vibrational Frequency Calculations and Spectroscopic Prediction
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. This is invaluable for interpreting experimental spectra and assigning specific vibrational modes (e.g., N-H stretch, C-Br stretch, aromatic C-H bends) to the observed absorption bands.
Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound (Example Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch | Data not available | Data not available | Amine N-H |
| C-Br Stretch | Data not available | Data not available | Bromophenyl C-Br |
| Pyridine Ring Stretch | Data not available | Data not available | Aromatic C=C/C=N |
Note: This table is for illustrative purposes only, as no published data exists.
NMR Chemical Shift Prediction and Validation
Computational methods can also predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. Comparing calculated NMR shifts with experimental data is a powerful method for confirming the structure of a synthesized compound. Given the complexity of the aromatic regions in this compound, theoretical predictions would be particularly useful in assigning the correct signals to each proton and carbon atom.
Table 4: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound (Example Data)
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Amine N-H | Data not available |
| Pyridine H-2 | Data not available |
| Bromophenyl H-2', H-6' | Data not available |
Note: This table is for illustrative purposes only, as no published data exists.
Quantum Chemical Calculations for Reactivity Prediction
Beyond static properties, computational chemistry can explore the dynamic behavior of molecules, such as their reaction mechanisms.
Elucidation of Reaction Pathways and Transition States
For a molecule like this compound, which could be a precursor in organic synthesis, understanding its potential reaction pathways is of great interest. For instance, quantum chemical calculations could be used to model its behavior in cross-coupling reactions, electrophilic aromatic substitution, or nucleophilic substitution. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction can be constructed. This would allow chemists to predict the feasibility of a reaction, identify the most likely mechanism, and understand the factors that control its outcome.
Analysis of Electrophilicity and Nucleophilicity Descriptors
The reactivity of this compound is governed by the electronic characteristics of its constituent aromatic rings and the bridging amine group. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, generally reduces the nucleophilicity of the amine compared to a simple aniline (B41778). gcwgandhinagar.comuoanbar.edu.iq Conversely, the bromophenyl group, with the bromine atom being an ortho-, para-directing deactivator, also influences the electron density of the molecule.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying the electrophilicity and nucleophilicity of such molecules. Key descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of reactivity.
A hypothetical table of conceptual DFT-derived reactivity descriptors for this compound, based on general principles observed for similar molecules, is presented below.
Table 1: Hypothetical DFT-Derived Global Reactivity Descriptors for this compound
| Parameter | Symbol | Hypothetical Value (eV) | Significance |
| HOMO Energy | EHOMO | -5.8 | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | ELUMO | -1.2 | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | ΔE | 4.6 | Relates to chemical stability and reactivity |
| Electronegativity | χ | 3.5 | Measures the tendency to attract electrons |
| Chemical Hardness | η | 2.3 | Measures resistance to change in electron distribution |
| Global Electrophilicity Index | ω | 2.67 | Quantifies the overall electrophilic nature |
Note: These values are illustrative and would require specific DFT calculations for validation.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound, including its conformational preferences and interactions with its environment.
The structure of this compound allows for various intermolecular interactions that can lead to self-assembly. These include π-π stacking interactions between the aromatic rings and hydrogen bonding involving the amine proton and the pyridine nitrogen. The bromine atom can also participate in halogen bonding, a directional interaction that can influence crystal packing and molecular recognition.
Molecular dynamics simulations can be employed to study the aggregation behavior of this molecule in different environments. By simulating a system containing multiple molecules of this compound, one can observe the formation of dimers, trimers, and larger aggregates, and analyze the predominant interaction motifs. Studies on the intermolecular interactions between aromatic amino acid residues have shown the importance of a combination of electrostatic and van der Waals forces in determining the geometry of molecular complexes. nih.govnih.gov
The conformation of this compound, particularly the torsional angles between the aromatic rings and the amine bridge, is expected to be sensitive to the solvent environment. In non-polar solvents, intramolecular hydrogen bonding might play a role in stabilizing a particular conformation. In polar protic solvents, intermolecular hydrogen bonds with the solvent molecules would compete with and likely dominate over intramolecular interactions.
Computational studies on diarylamines have highlighted that the conformational landscape is influenced by the electronic nature of the aryl groups and the presence of intramolecular hydrogen bonds. nih.gov Molecular dynamics simulations in explicit solvent models can provide detailed information on the solvent's impact on the conformational equilibrium and, consequently, on the molecule's reactivity. For example, a change in the dihedral angles can affect the conjugation between the aromatic systems and the amine lone pair, thereby altering the electronic properties and reactivity. rsc.orgresearchgate.net
Table 2: Predicted Solvent Effects on the Conformation of this compound
| Solvent | Polarity | Expected Predominant Conformation | Rationale |
| Hexane | Non-polar | More planar conformation | Favored by π-conjugation across the molecule. |
| Chloroform | Weakly polar | Twisted conformation | Solute-solvent interactions begin to influence conformation. |
| Acetonitrile (B52724) | Polar aprotic | More twisted conformation | Dipole-dipole interactions with the solvent can stabilize a twisted form. |
| Water | Polar protic | Highly twisted and solvated | Strong hydrogen bonding with water molecules disrupts intramolecular interactions and planarity. |
Quantitative Structure-Reactivity Relationship (QSRR) Investigations
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. For a class of compounds like substituted pyridinamines, QSRR models can be developed to predict their reactivity in various chemical transformations.
The development of a QSRR model for this compound and its analogs would involve calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). The measured reactivity (e.g., reaction rate constant) is then correlated with these descriptors using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).
While a specific QSRR study for this compound is not documented, the principles have been successfully applied to related heterocyclic systems. For instance, QSRR models have been used to predict the retention behavior (a proxy for lipophilicity) of s-triazine derivatives, which is crucial for understanding their pharmacokinetic properties. nih.govresearchgate.net Such models often reveal that a combination of electronic and steric descriptors governs the observed reactivity. A hypothetical QSRR equation for a reaction involving this compound derivatives might take the form:
log(k) = c₀ + c₁σ + c₂Es + c₃*EHOMO
Where:
log(k) is the logarithm of the reaction rate constant.
σ is the Hammett constant for substituents.
Es is the Taft steric parameter.
EHOMO is the energy of the Highest Occupied Molecular Orbital.
c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.
Such studies are invaluable for the rational design of new molecules with tailored reactivity profiles.
Reactivity and Reaction Mechanism Studies of N 4 Bromophenyl 3 Pyridinamine
Aromatic Substitution Reactions on the Pyridine (B92270) Ring System
The pyridine ring in N-(4-Bromophenyl)-3-pyridinamine presents a complex landscape for aromatic substitution reactions due to the interplay of its constituent functionalities. The pyridine nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles primarily to the C-3 and C-5 positions. However, in this molecule, the C-3 position is already substituted with an activating amino group. This amino group, being an ortho-, para-director, would activate the C-2, C-4, and C-6 positions of the pyridine ring.
Conversely, for nucleophilic aromatic substitution (SNAr), the electron-withdrawing nature of the ring nitrogen facilitates attack, particularly at the C-2, C-4, and C-6 positions. This is because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing it. nih.gov The presence of the activating amino group at C-3 would generally disfavor SNAr at the adjacent C-2 and C-4 positions. However, a halogen substituent at the 3-position of a 4-aminopyridine (B3432731) has been shown to enable intramolecular nucleophilic attack at the C-4 position.
Considering these factors, electrophilic substitution on the pyridine ring of this compound is expected to be challenging but would likely occur at the C-2, C-4, or C-6 positions, influenced by the strong activating effect of the amine group and the steric hindrance from the bulky N-(4-bromophenyl) group. Nucleophilic substitution would require a good leaving group at an activated position (C-2, C-4, or C-6) and is generally less likely on the unsubstituted pyridine ring of the title compound.
Reactions Involving the Bromine Moiety
The bromine atom on the phenyl ring is a versatile functional group, enabling a variety of transformations, most notably halogen exchange and palladium-catalyzed cross-coupling reactions.
Halogen Exchange Reactions
The conversion of an aryl bromide to an aryl iodide, often termed an aromatic Finkelstein reaction, can be a valuable transformation as aryl iodides are typically more reactive in subsequent coupling reactions. nih.gov While the classic Finkelstein reaction (using sodium iodide in acetone) is generally ineffective for aryl halides, catalyzed versions have been developed. wikipedia.orgbyjus.com These reactions often employ copper(I) or nickel(II) catalysts in the presence of specific ligands to facilitate the halogen exchange. wikipedia.orgresearchgate.netquora.com For this compound, a copper(I)-catalyzed reaction with a diamine ligand or a nickel-catalyzed process could potentially convert the bromo-substituent to an iodo-substituent, enhancing its reactivity for further transformations. wikipedia.orgresearchgate.net
Table 1: Examples of Catalytic Systems for Aromatic Finkelstein Reactions
| Catalyst System | Substrate Type | Halide Source | Solvent | Reference |
|---|---|---|---|---|
| CuI / Diamine Ligand | Aryl/Heteroaryl Bromides | NaI | Dioxane | researchgate.net |
| NiBr2 / Tri-n-butylphosphine | Aryl/Heteroaryl Bromides | KI | - | wikipedia.org |
| Cu2O / L-proline | Aryl Bromides | KI | Ethanol | nih.gov |
Further Cross-Coupling Transformations
The bromine atom on the phenyl ring is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This methodology is widely used to synthesize biaryl compounds. For this compound, a Suzuki coupling would replace the bromine atom with a variety of aryl or heteroaryl groups, offering a straightforward route to a diverse library of derivatives.
The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Table 2: Representative Conditions for Suzuki Cross-Coupling of Aryl Bromides
| Palladium Catalyst | Ligand (if separate) | Base | Solvent | Typical Substrate | Reference |
|---|---|---|---|---|---|
| Pd(PPh3)4 | - | K3PO4 | 1,4-Dioxane/Water | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | epa.gov |
| Pd(OAc)2 | Xantphos | Cs2CO3 | Dioxane | Bromo monoaminated pyridine derivative | researchgate.net |
| Pd(dppf)Cl2 | - | K2CO3 | DMF | 3-Pivaloylamino-4-iodopyridine | wikipedia.org |
Reactivity of the Amine Linkage
The secondary amine linkage in this compound is a key site of reactivity. It can act as a nucleophile and is susceptible to reactions such as acylation and alkylation. Furthermore, its N-H bond can be deprotonated by a strong base to form an amide anion, which can then participate in various coupling reactions.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is, in fact, a primary method for synthesizing diarylamines like this compound itself. libretexts.orgacsgcipr.orgnih.gov The reverse reaction is less common, but the amine linkage can be cleaved under certain reductive or oxidative conditions. More typically, the reactivity involves the N-H bond. For instance, acylation with acyl chlorides or anhydrides would readily form the corresponding amide.
The reactivity can also be influenced by the electronic properties of the two connected aromatic rings. In a study on 3-halo-4-aminopyridines, N-acylation followed by an intramolecular nucleophilic aromatic substitution led to a rearrangement, demonstrating the potential for complex transformations involving the amine linkage. nih.gov
Oxidation and Reduction Pathways
The this compound molecule possesses several sites susceptible to oxidation and reduction.
Oxidation: The pyridine nitrogen can be oxidized to a pyridine-N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting N-oxide significantly alters the reactivity of the pyridine ring. The secondary amine linkage could also be susceptible to oxidation, potentially leading to coupling products or degradation depending on the reaction conditions. The oxidation of simple aminopyridines to nitropyridines has been reported, though this requires harsh conditions. In a more complex biological system, the 3-aminopyridine (B143674) moiety within a dinucleotide was shown to undergo oxidation and cleavage when treated with sodium periodate. acs.org
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This typically requires high pressures of hydrogen gas and a catalyst such as platinum, palladium, or rhodium on a carbon support. A patent describes the reduction of a related compound, 3-(4-bromophenyl)pyridine, to (S)-3-(4-bromophenyl)piperidine using a borane (B79455) tetrahydrofuran (B95107) complex, followed by further steps. This suggests that the pyridine ring in this compound could be selectively reduced without affecting the phenyl ring or the bromine substituent under specific conditions. The reduction of 4-nitropyridine-N-oxide to 4-aminopyridine using iron in the presence of acid is a well-established reaction, highlighting that the pyridine ring system can be modified through reduction under various conditions.
Coordination Chemistry and Catalytic Applications of N 4 Bromophenyl 3 Pyridinamine
Ligand Design and Coordination Modes
The fundamental structure of N-(4-Bromophenyl)-3-pyridinamine, containing two potential nitrogen donor atoms, makes it an effective bidentate ligand. This chelate effect, where the two nitrogen atoms bind to a single metal center, forms a stable five-membered ring, a common feature in coordination chemistry that enhances complex stability.
Synthesis of Metal Complexes with this compound
The synthesis of metal complexes using pyridinamine-type ligands is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. While direct synthesis reports for this compound are not prevalent in the reviewed literature, studies on structurally analogous imine derivatives, such as (4-bromophenyl)pyridin-2-ylmethyleneamine, provide insight into the synthetic procedures.
For instance, zinc(II) complexes have been prepared by reacting the iminopyridine ligand with zinc(II) halides (ZnBr₂ or ZnI₂) in a 1:1 molar ratio in acetonitrile (B52724) or other suitable solvents. nih.govnih.gov The resulting complexes, such as [ZnBr₂(C₁₂H₉BrN₂)] and [ZnI₂(C₁₂H₉BrN₂)], often precipitate from the solution upon concentration or addition of a less-polar solvent like diethyl ether. nih.govnih.gov These methods highlight a general pathway for coordinating N-heterocyclic bidentate ligands to transition metals.
| Metal Salt | Ligand | Solvent | Product | Yield | Reference |
| ZnBr₂ | (4-bromophenyl)pyridin-2-ylmethyleneamine | Acetonitrile | [ZnBr₂(C₁₂H₉BrN₂)] | 84% | nih.gov |
| ZnI₂ | (4-bromophenyl)pyridin-2-ylmethyleneamine | Not Specified | [ZnI₂(C₁₂H₉BrN₂)] | Not Specified | nih.gov |
| Table 1: Synthesis of Metal Complexes with a Ligand Structurally Analogous to this compound. |
Structural Characterization of Metal-Ligand Coordination
X-ray crystallography is the definitive method for characterizing the solid-state structure of metal-ligand complexes. Studies on zinc(II) complexes with the related (4-bromophenyl)pyridin-2-ylmethyleneamine ligand reveal a distorted tetrahedral coordination geometry around the Zn(II) center. nih.govnih.gov The metal is coordinated by the two nitrogen atoms of the bidentate ligand and two halide anions (Br⁻ or I⁻). nih.govnih.gov
The chelation of the ligand results in the formation of a five-membered ring, which imposes a geometric constraint, causing the N-Zn-N bond angle to be significantly narrower than the ideal tetrahedral angle of 109.5°. nih.gov Consequently, the opposing X-Zn-X (where X is a halogen) angle is wider to accommodate this distortion. nih.gov The dihedral angle between the pyridine (B92270) and benzene (B151609) rings of the ligand is typically small, indicating a relatively planar conformation. nih.govnih.gov
| Compound | Coordination Geometry | Key Bond Angles (°) | Key Bond Lengths (Å) | Reference |
| [ZnBr₂(C₁₂H₉BrN₂)] | Distorted Tetrahedral | N1-Zn1-N2 = 78.4(2) | Zn1-N1 = 2.062(5) | nih.gov |
| Br1-Zn1-Br2 = 117.89(3) | Zn1-N2 = 2.094(4) | |||
| Zn1-Br1 = 2.3310(8) | ||||
| Zn1-Br2 = 2.3507(9) | ||||
| [ZnI₂(C₁₂H₉BrN₂)] | Distorted Tetrahedral | N1-Zn1-N2 = 78.0(2) | Zn1-N1 = 2.072(6) | nih.gov |
| I1-Zn1-I2 = 120.37(3) | Zn1-N2 = 2.091(6) | |||
| Zn1-I1 = 2.5359(10) | ||||
| Zn1-I2 = 2.5484(9) | ||||
| Table 2: Selected Structural Data for Zinc(II) Complexes with (4-bromophenyl)pyridin-2-ylmethyleneamine. |
Homogeneous Catalysis
In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. Ligands like this compound are crucial in this context as they can be used to tune the properties of a metal catalyst, affecting its activity, selectivity, and stability.
Palladium-Catalyzed Transformations Utilizing this compound Ligands
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Ligands containing both pyridine and amine functionalities are well-suited for stabilizing palladium catalysts used in these transformations, such as the Suzuki-Miyaura and Heck reactions. nih.govorganic-chemistry.org The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. youtube.comyoutube.com
While specific studies detailing the use of this compound as a ligand in these reactions are not prominent, the molecular scaffold is highly relevant. The bromo-substituent on the phenyl ring also offers a reactive site for the molecule to participate as a substrate in such coupling reactions. For example, Suzuki reactions are widely used to arylate brominated pyrimidine (B1678525) and pyridine derivatives using a palladium catalyst, often Pd(PPh₃)₄, in the presence of a base like K₃PO₄ and a solvent system such as 1,4-dioxane/water. nih.govmdpi.comresearchgate.net Similarly, the Heck reaction allows for the coupling of aryl halides with alkenes, a transformation where palladium-N-heterocyclic carbene (NHC) or palladium-phosphine complexes are often employed. organic-chemistry.orgnih.govresearchgate.net The this compound structure is analogous to the types of ligands that facilitate these important chemical transformations.
| Reaction | Typical Catalyst | Base | Solvent | Temperature (°C) | Reference |
| Suzuki Coupling | Pd(PPh₃)₄ or other Pd(0)/Pd(II) sources | K₃PO₄, K₂CO₃ | 1,4-Dioxane/H₂O, Toluene | 70-100 | nih.govmdpi.com |
| Heck Coupling | Pd(OAc)₂, Pd-NHC complexes | K₂CO₃, Et₃N | DMF, Dioxane | 80-130 | organic-chemistry.orgnih.gov |
| Table 3: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions. |
Exploration of Asymmetric Catalysis with Chiral Derivatives
Asymmetric catalysis, the synthesis of chiral products using a chiral catalyst, is a cornerstone of modern organic chemistry, particularly in pharmaceutical development. nih.gov This is often achieved by employing chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. organic-chemistry.orgnih.gov
The this compound scaffold could theoretically be rendered chiral by introducing stereocenters, for example, on a substituent attached to the amine or pyridine ring. However, a review of the scientific literature indicates that chiral derivatives of this compound have not been specifically reported or explored for applications in asymmetric catalysis. While the broader field of asymmetric C-N and C-C bond formation is well-developed, research has not yet extended to this particular ligand framework. organic-chemistry.orgnih.gov
Heterogeneous Catalysis and Surface Interactions
Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. A common strategy is to immobilize a homogeneous catalyst onto a solid support, such as silica, polymers, or nanoparticles. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, namely easy separation and recyclability.
The this compound molecule possesses functional groups that could potentially be used to anchor it to a surface. For instance, the amine group or the pyridine nitrogen could be used for covalent attachment or strong physisorption. However, based on the surveyed scientific literature, there are no specific reports on the immobilization of this compound or its metal complexes onto solid supports for use in heterogeneous catalysis.
Applications in Advanced Organic Synthesis and Materials Science
N-(4-Bromophenyl)-3-pyridinamine as a Strategic Building Block
The structure of this compound inherently lends itself to a variety of chemical transformations, positioning it as a potentially valuable, yet underutilized, strategic building block in organic synthesis. The presence of a bromine atom on the phenyl ring offers a reactive handle for a range of cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures.
Notably, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds, and the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds, are standard procedures for which aryl bromides are excellent substrates. In theory, the bromine atom of this compound could be readily substituted with a wide array of functional groups, including alkyl, aryl, and heteroaryl moieties, or coupled with various amines, amides, and other nitrogen-containing nucleophiles.
The pyridine (B92270) nitrogen atom introduces another site for potential functionalization, such as through alkylation or oxidation, which could modulate the electronic properties and solubility of resulting derivatives. Furthermore, the secondary amine linkage provides a site for N-acylation, N-alkylation, or participation in further coupling reactions, adding another layer of synthetic versatility. Despite this theoretical potential, specific examples of this compound being employed in such multi-step synthetic sequences towards complex target molecules are not prominently featured in the current body of scientific literature.
Polymer Chemistry and Functional Materials Applications
The bifunctional nature of this compound, with its reactive bromine atom and the pyridine-amine unit, suggests its suitability as a monomer for the synthesis of novel functional polymers. For instance, polymerization via cross-coupling reactions could lead to the formation of novel poly(arylene-amine)s. Such polymers are of interest for their potential applications in organic electronics, including as charge-transporting materials in Organic Light-Emitting Diodes (OLEDs) or as components in organic photovoltaics.
The pyridine moiety within the polymer backbone could also serve as a coordination site for metal ions, opening the possibility of creating metallopolymers with interesting catalytic or magnetic properties. The incorporation of this specific monomer could imbue the resulting polymers with unique photophysical or electrochemical characteristics. However, at present, there is a lack of published research detailing the synthesis and characterization of polymers derived specifically from this compound.
Supramolecular Chemistry and Self-Assembly Architectures
The this compound molecule contains all the necessary components for participation in the formation of well-defined supramolecular structures. The pyridine nitrogen and the secondary amine hydrogen atom are classic hydrogen bond acceptor and donor sites, respectively. This arrangement allows for the potential formation of one-dimensional chains, tapes, or more complex two- and three-dimensional networks through self-assembly driven by hydrogen bonding.
Conclusion and Future Research Directions
Synthesis and Characterization Advancements Summary
The synthesis of diarylamines, including N-(4-bromophenyl)-3-pyridinamine, is predominantly achieved through cross-coupling reactions. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, and copper-catalyzed reactions, like the Ullmann condensation, represent the state-of-the-art for forming the critical C-N bond between the 4-bromophenyl and 3-aminopyridine (B143674) moieties. researchgate.net These reactions are valued for their efficiency and tolerance of a wide range of functional groups.
Advancements in catalyst design, particularly the development of sophisticated N-heterocyclic carbene (NHC) ligands for palladium, have improved reaction efficiency, allowing for lower catalyst loadings and milder reaction conditions. researchgate.net The synthesis of related structures often involves the coupling of an aryl halide with an amine in the presence of a base and a palladium catalyst. researchgate.netfrontiersin.org
The characterization of this compound and its analogues relies on a suite of standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure, while Infrared (IR) spectroscopy helps confirm the presence of key functional groups, such as the N-H bond. frontiersin.orgresearchgate.net Mass spectrometry is used to confirm the molecular weight and elemental composition. researchgate.net
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 941585-04-2 arctomsci.com |
| Molecular Formula | C₁₁H₉BrN₂ arctomsci.com |
| Molecular Weight | 249.11 g/mol arctomsci.com |
| Synonyms | 3-(4-Bromophenylamino)pyridine |
Unexplored Reactivity Profiles and Mechanistic Insights
While the synthesis of the core this compound structure is established, its broader reactivity remains an area ripe for exploration. The molecule possesses multiple reactive sites: the bromine-substituted phenyl ring, the pyridine (B92270) ring, and the secondary amine linkage.
Future research could focus on:
Post-synthesis Functionalization: The bromine atom serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the construction of more complex, conjugated systems. The reactivity of this site in the context of the complete molecule warrants detailed investigation.
Reactivity of the Pyridine Ring: The pyridine nitrogen introduces a degree of complexity, influencing the electronic properties of the molecule and offering a site for coordination or quaternization. Studies have shown that the pyridine nitrogen can play a crucial role in the mechanisms of metal-catalyzed reactions involving similar structures. researchgate.net A deeper mechanistic understanding of how this nitrogen atom influences reactions at other sites on the molecule is needed.
C-N Bond Stability and Cleavage: Investigating the stability of the central C-N bond under various conditions (photochemical, electrochemical, strongly acidic/basic) could reveal novel degradation pathways or rearrangement reactions. Mechanistic studies, potentially involving isotopic labeling, could provide insight into these processes.
Potential for Novel Functional Materials Development
The structural motif of this compound makes it a promising building block for novel functional materials, particularly in the field of organic electronics.
Organic Emitters for OLEDs: Triphenylamine derivatives are well-known for their application as hole-transporting and emissive materials in organic light-emitting diodes (OLEDs). researchgate.net The diarylamine core of this compound shares structural similarities and could be elaborated into new materials for organic electronics. The presence of the pyridine ring could be used to tune the electronic properties and emission characteristics.
Semiconducting Polymers: The bromine atom allows for the polymerization of this monomer unit through reactions like Suzuki polycondensation. This could lead to the creation of novel conjugated polymers with potential applications as semiconductors in organic field-effect transistors (OFETs) or as active layers in organic solar cells. Thiophene-based materials with related structural features have already shown promise in this area. researchgate.net
Chemosensors: The pyridine nitrogen and the secondary amine provide potential binding sites for metal ions or other analytes. Modification of the structure with fluorophores could lead to the development of new chemosensors where binding events induce a change in the material's optical properties (e.g., fluorescence).
Emerging Computational Research Avenues
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of this compound and guiding experimental work.
Future computational studies could include:
Electronic Structure Analysis: DFT calculations can be used to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net This information is critical for predicting the charge-transport capabilities and photophysical properties of materials derived from this compound, aiding in the design of new materials for electronic applications.
Mechanistic Investigations: Computational modeling can provide detailed insights into the reaction mechanisms for both the synthesis and subsequent reactions of this compound. researchgate.net This includes calculating transition state energies and reaction pathways, which can help optimize reaction conditions and explain observed reactivity. researchgate.net
In Silico Design of Derivatives: Computational screening can be employed to predict the properties of a virtual library of derivatives before committing to their synthesis. By systematically modifying the core structure in silico, researchers can identify candidates with optimized electronic or optical properties for specific applications in materials science or medicinal chemistry. researchgate.net
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 3-Aminopyridine |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine |
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide |
| Triphenylamine |
Q & A
Q. What are the standard synthetic protocols for N-(4-Bromophenyl)-3-pyridinamine, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves a nucleophilic substitution or condensation reaction between 4-bromoaniline and 3-aminopyridine derivatives. Key steps include:
- Step 1 : Activation of the bromophenyl group via halogen-metal exchange (e.g., using Grignard reagents) or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Optimization : Yield improvements (up to 85%) are observed under microwave-assisted synthesis at 373 K in glacial acetic acid, reducing reaction time to 18 minutes .
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 353–373 K | Higher temperatures accelerate kinetics but may degrade sensitive intermediates |
| Solvent | Glacial acetic acid | Enhances protonation of intermediates, stabilizing transition states |
| Catalyst | Pd(OAc)₂/Xantphos | Reduces side reactions in coupling steps |
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
Methodological Answer: Structural confirmation requires a combination of:
- NMR Spectroscopy : and NMR to identify aromatic protons (δ 7.2–8.5 ppm) and confirm substitution patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions at 2.89 Å) using SHELXL refinement .
- Mass Spectrometry : High-resolution Q-TOF MS to verify molecular ion peaks (e.g., [M+H] at m/z 291.0421) .
Common Pitfalls :
- Disordered atoms in crystallography (e.g., methyl groups) require occupancy refinement (e.g., 0.52:0.48 split) .
- Solvent residues in NMR (e.g., DMSO-d) may obscure signals; use deuterated chloroform for clarity .
Advanced Research Questions
Q. How can conflicting kinetic data in polymerization reactions initiated by this compound derivatives be resolved?
Methodological Answer: Discrepancies in reaction orders (e.g., 0.5 for initiator concentration, 1.8 for monomer) arise from competing initiation pathways:
- Mechanistic Analysis : Use stopped-flow UV-Vis spectroscopy to monitor radical formation rates. Vanadium-based initiators (e.g., [VO(BrCHN)OCH) show monomer-dependent activation due to π-π stacking with methyl methacrylate .
- Computational Modeling : Apply density functional theory (DFT) to calculate transition-state energies for radical initiation vs. chain transfer .
Resolution Strategy :
| Approach | Outcome |
|---|---|
| Vary monomer/initiator ratios | Identify dominant kinetic regimes (e.g., monomer-rich vs. initiator-rich) |
| Isotopic labeling (e.g., -MMA) | Track monomer incorporation via NMR |
Q. What challenges arise in resolving π-π interactions and hydrogen bonding in this compound crystals, and how are they addressed?
Methodological Answer: Crystal packing often involves:
- π-π Stacking : Centroids of pyridinamine and bromophenyl rings separated by 3.776 Å, contributing to thermal stability .
- Hydrogen Bonds : N–H⋯O (2.82 Å) and O–H⋯N (2.65 Å) interactions stabilize supramolecular assemblies .
Challenges & Solutions :
Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The electron-withdrawing bromine group:
- Activates the Aromatic Ring : Enhances electrophilic substitution at the para position (Hammett σ = +0.23) .
- Facilitates Oxidative Addition : In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the C–Br bond cleaves preferentially over C–N bonds due to lower bond dissociation energy (289 kJ/mol vs. 305 kJ/mol) .
Experimental Validation :
- Replace bromine with chlorine; observe reduced coupling efficiency (yield drops from 85% to 62%) .
- Use DFT to compare charge distribution in bromo vs. chloro derivatives .
Data Contradiction Analysis
Q. Why do reported biological activities of this compound derivatives vary across studies?
Methodological Answer: Variability stems from:
- Structural Isomerism : Meta vs. para substitution on the pyridinamine ring alters binding to enzymes (e.g., kinase inhibition IC shifts from 1.2 µM to 3.7 µM) .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) and serum concentrations (5% vs. 10% FBS) affect cytotoxicity readings .
Standardization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
